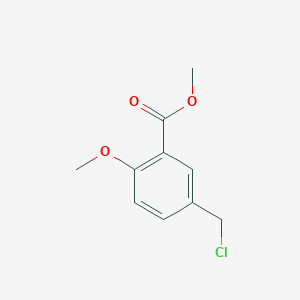

Methyl 2-methoxy-5-chloromethylbenzoate

Description

Properties

CAS No. |

7252-24-6 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl 5-(chloromethyl)-2-methoxybenzoate |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 |

InChI Key |

VYBQOEVRXJJHTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methoxy-5-chloromethylbenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-methoxy-5-chloromethylbenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic strategies, with a primary focus on the Blanc chloromethylation reaction. It offers an in-depth analysis of the reaction mechanism, experimental protocols, and critical process parameters. Furthermore, this guide addresses the significant safety considerations inherent in chloromethylation procedures and outlines appropriate analytical techniques for product characterization and quality control. This paper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of a reactive chloromethyl group, which can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl moieties.[1] This versatility makes it an important intermediate in the preparation of pharmaceuticals, including anti-inflammatory agents, analgesics, and agrochemicals like herbicides and fungicides.[2] A notable application is its role as a precursor in the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, an important intermediate for antipsychotic drugs like Sulpiride and Levosulpiride.[3][4]

Synthetic Strategies: A Comparative Analysis

While several synthetic routes to this compound can be envisioned, the most direct and widely employed method is the chloromethylation of Methyl 2-methoxybenzoate. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

The Blanc Chloromethylation: The Preferred Route

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, is a classic method for introducing a chloromethyl group onto an aromatic ring.[5][6][7] The reaction typically involves treating the aromatic substrate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride.[5]

Causality of Experimental Choices:

-

Starting Material: Methyl 2-methoxybenzoate is the logical precursor. The methoxy group is an activating, ortho-para directing group, which facilitates the electrophilic substitution. The ester group is a deactivating, meta-directing group. The combined electronic effects favor substitution at the position para to the activating methoxy group.

-

Reagents:

-

Formaldehyde: Serves as the source of the methylene bridge. It can be used in various forms, including paraformaldehyde, formalin (an aqueous solution), or trioxane.[1][8]

-

Hydrogen Chloride (HCl): Acts as both a reagent and a catalyst, protonating formaldehyde to increase its electrophilicity. It is often bubbled through the reaction mixture as a gas.

-

-

Catalyst: A Lewis acid like zinc chloride (ZnCl₂) is typically employed to further activate the formaldehyde by coordinating to the carbonyl oxygen, making the carbon atom more susceptible to nucleophilic attack by the aromatic ring.[5] In some cases, for highly activated aromatic rings, a catalyst may not be necessary.[8]

Advantages of the Blanc Chloromethylation:

-

Directness: It is a one-step process to introduce the desired functional group.

-

Cost-Effectiveness: The reagents are relatively inexpensive and readily available.

Disadvantages and Mitigation:

-

Byproduct Formation: A significant drawback is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[6][7] This necessitates strict safety precautions, including performing the reaction in a well-ventilated fume hood and using appropriate personal protective equipment.[9][10]

-

Alternative Reagents: To mitigate the risk associated with bis(chloromethyl) ether, alternative chloromethylating agents like chloromethyl methyl ether can be used.[5][7]

Reaction Mechanism and Key Intermediates

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Formation of the Electrophile: Under acidic conditions and in the presence of a Lewis acid catalyst (e.g., ZnCl₂), formaldehyde is activated. This can occur through protonation of the carbonyl oxygen, making the carbon more electrophilic.[5] The electrophilic species is often depicted as a hydroxymethyl cation equivalent or a chloromethyl cation.[5]

-

Electrophilic Attack: The electron-rich aromatic ring of Methyl 2-methoxybenzoate attacks the electrophilic carbon of the activated formaldehyde. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the chloride ion) abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding a hydroxymethyl intermediate.

-

Conversion to the Chloride: The resulting benzyl alcohol derivative is rapidly converted to the final chloromethyl product under the acidic reaction conditions, typically via an SN1 or SN2 reaction with hydrogen chloride.[5]

Diagram of the Reaction Mechanism:

Caption: Mechanism of the Blanc Chloromethylation Reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and scale.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Molar Equivalents |

| Methyl 2-methoxybenzoate | 166.17 | 16.6 g | 1.0 |

| Paraformaldehyde | 30.03 | 4.5 g | 1.5 |

| Zinc Chloride (anhydrous) | 136.30 | 1.4 g | 0.1 |

| Concentrated HCl | 36.46 | ~50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

4.2. Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, combine Methyl 2-methoxybenzoate and paraformaldehyde in dichloromethane.

-

Catalyst Addition: Add anhydrous zinc chloride to the stirred suspension.

-

HCl Introduction: Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the suspension with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagram of the Experimental Workflow:

Caption: General Experimental Workflow for Synthesis.

Safety Considerations

Extreme Caution is Advised.

-

Bis(chloromethyl) ether (BCME): As previously mentioned, this is a potent carcinogen that can be formed as a byproduct.[6][7] All manipulations should be conducted in a certified chemical fume hood.[9][10]

-

Hydrogen Chloride: This is a corrosive gas that can cause severe respiratory and skin burns. Use appropriate respiratory protection and acid-resistant gloves.

-

Formaldehyde: This is a suspected carcinogen and a skin and respiratory irritant.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling these chemicals.[9]

-

Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have an appropriate quenching agent readily available.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl and the C-Cl bond.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product and to quantify any remaining starting materials or byproducts.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of Methyl 2-methoxybenzoate is a well-established and efficient method. However, the inherent safety risks associated with this reaction necessitate a thorough understanding of the procedure and strict adherence to safety protocols. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

-

Wikipedia. Blanc chloromethylation. [Link]

-

Sciencemadness Wiki. Blanc reaction. [Link]

- Vertex AI Search.

-

Chemistry LibreTexts. Blanc chloromethylation. [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. [Link]

-

Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

- Patsnap.

- Google Patents.

- Google Patents.

-

PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts. [Link]

-

FAQ. How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently? [Link]

-

Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]

-

PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate. [Link]

-

EPA. This compound - Chemical Details. [Link]

-

ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. [Link]

-

EPA. This compound - Related Substances. [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

FooDB. Showing Compound Methyl 2-methoxybenzoate (FDB010545). [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Seminole State College Virtual Tour [sscok.edu]

- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. guidechem.com [guidechem.com]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

Physicochemical Profiling and Synthetic Applications of Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6)

Executive Summary

Methyl 2-methoxy-5-chloromethylbenzoate (CAS: 7252-24-6) is a highly versatile, bifunctional aromatic building block extensively utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Featuring an electrophilic chloromethyl group and a uniquely positioned methyl ester, this compound serves as a critical intermediate for constructing complex molecular architectures[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Causality

Understanding the physicochemical profile of this compound is paramount for optimizing storage, handling, and reaction conditions. The quantitative data summarized below is derived from 3[3].

Quantitative Data Profile

| Property | Value | Unit | Data Type | Source |

| Molecular Weight | 214.65 | g/mol | Calculated | 4[4] |

| Melting Point | 40.1 | °C | Experimental | 3[3] |

| Boiling Point | 280.0 | °C | Experimental | 3[3] |

| Density | 1.19 | g/cm³ | Experimental | 3[3] |

| LogP (Octanol-Water) | 2.57 | - | Experimental | 3[3] |

| Water Solubility | 1.96 × 10⁻³ | mol/L | Predicted | 3[3] |

| Vapor Pressure | 4.17 × 10⁻⁴ | mmHg | Predicted | 3[3] |

| Flash Point | 131.0 | °C | Experimental | 3[3] |

Causality and Practical Implications

-

Phase State & Thermal Behavior: With a melting point of 40.1 °C, the compound exists as a low-melting solid at standard room temperature[3]. The planar aromatic ring allows for crystal lattice formation, but the asymmetrical substitution (2-methoxy, 5-chloromethyl) prevents tight packing, resulting in this relatively low melting point. In practical terms, the compound may partially melt during warm transit; thus, temperature-controlled storage (typically 2-8 °C) is recommended to maintain physical homogeneity and prevent thermal degradation.

-

Solubility & Partitioning: A LogP (Octanol-Water) of 2.57 indicates moderate lipophilicity[3]. This lipophilic nature, combined with a highly restricted water solubility (1.96 × 10⁻³ mol/L), dictates that aqueous reaction media are unsuitable[3]. Researchers must employ polar aprotic solvents (e.g., DMF, Acetonitrile) to fully solubilize the reagent and facilitate homogeneous kinetics during nucleophilic substitutions.

-

Stability & Handling: The flash point of 131.0 °C indicates low flammability[3]. However, the chloromethyl moiety is highly sensitive to solvolysis. Exposure to atmospheric moisture can lead to slow hydrolysis, generating the corresponding benzyl alcohol and hydrochloric acid (HCl). Therefore, storage under an inert atmosphere (Argon or Nitrogen) is a strict operational requirement.

Mechanistic Pathways: The Electrophilic Hub

This compound is primarily valued for its benzylic chloride group, which acts as a potent electrophile. The presence of the aromatic ring stabilizes the transition state during bimolecular nucleophilic substitution (S_N2) reactions, significantly lowering the activation energy barrier.

Electronic Effects: The methoxy group at the 2-position acts as an electron-donating group (EDG) via resonance, increasing the overall electron density of the aromatic ring. While this primarily activates the ring toward electrophilic aromatic substitution, its inductive effect slightly stabilizes any transient positive charge buildup at the benzylic position, further facilitating substitution reactions. Concurrently, the methyl ester at the 1-position remains orthogonally stable under mild, non-aqueous basic conditions, allowing for selective functionalization at the chloromethyl site before subsequent ester hydrolysis or amidation.

Caption: S_N2 mechanistic pathway illustrating the nucleophilic attack on the benzylic carbon.

Experimental Methodology: Optimized Benzylation Protocol

To leverage this compound in API synthesis (e.g., attaching the 2-methoxy-5-(methoxycarbonyl)benzyl moiety to a pharmacophore), a highly controlled S_N2 protocol is required. The following methodology is designed as a self-validating system to ensure high yield and purity.

Rationale for Experimental Choices

-

Solvent Selection: N,N-Dimethylformamide (DMF) is selected. As a polar aprotic solvent, DMF solvates the counter-cation of the base but leaves the nucleophile poorly solvated, dramatically increasing its nucleophilicity and accelerating the S_N2 reaction.

-

Base Selection: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, mild inorganic base. It effectively scavenges the HCl byproduct without hydrolyzing the methyl ester (which could occur if strong aqueous bases like NaOH were used).

Step-by-Step Workflow

-

Preparation & Inertion: In an oven-dried round-bottom flask equipped with a magnetic stirrer, purge the system with Nitrogen. Add the nucleophile (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents) to anhydrous DMF (10 mL per gram of substrate).

-

Electrophile Addition: Dissolve this compound (1.1 equivalents) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture at 0–5 °C. Causality: Dropwise addition at low temperatures prevents exothermic runaway and suppresses potential self-condensation or polyalkylation side reactions.

-

Thermal Activation: Remove the ice bath and gradually warm the mixture to room temperature, then heat to 60 °C.

-

Self-Validation (Reaction Monitoring): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1) or HPLC at 254 nm. Validation criterion: The complete disappearance of the electrophile peak (CAS 7252-24-6) confirms the end of the reaction. If unreacted starting material remains, continue heating and re-verify every 2 hours.

-

Quenching & Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The lipophilic product (LogP > 2.5) partitions into the organic layer.

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Caption: Step-by-step experimental workflow for the optimized benzylation protocol.

Conclusion

This compound (CAS: 7252-24-6) is an indispensable reagent in medicinal chemistry, offering a precise balance of reactivity and structural stability[4]. By understanding its physicochemical properties—such as its low melting point, moderate lipophilicity, and moisture sensitivity—researchers can rationally design experimental conditions that maximize synthetic efficiency. The protocols and mechanistic insights provided herein establish a robust, self-validating framework for integrating this compound into complex API synthesis pipelines.

References

- EPA CompTox Chemicals Dashboard. "this compound Properties." Environmental Protection Agency.

- Guidechem. "methyl 5-(chloromethyl)-2-methoxybenzoate | CAS No. 7252-24-6 Synthetic Routes.

- Pharmaffiliates. "API Impurities Suppliers in India - 7252-24-6.

- EPA CompTox Chemicals Dashboard. "this compound - Chemical Details." Environmental Protection Agency.

Sources

Methyl 2-methoxy-5-chloromethylbenzoate CAS number

Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6): A Comprehensive Technical Guide for Pharmaceutical Synthesis

Executive Summary & Chemical Identity

This compound (also referred to as methyl 5-(chloromethyl)-2-methoxybenzoate) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Characterized by its CAS registry number 7252-24-6, this compound features both a benzoate ester and a highly reactive benzylic chloride moiety[1]. In advanced drug development, it serves as a critical building block, particularly as a potent electrophile for N-alkylation reactions in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

Mechanistic Synthesis Pathways

The bench-scale and industrial synthesis of CAS 7252-24-6 typically proceeds via a Blanc chloromethylation of methyl 2-methoxybenzoate. As an application scientist, understanding the regioselectivity of this reaction is paramount for yield optimization and impurity control.

Causality of Regioselectivity:

The starting material possesses two directing groups on the benzene ring. The methoxy group (-OCH

Catalytic Choice:

Zinc chloride (ZnCl

Fig 1. Blanc chloromethylation pathway for synthesizing CAS 7252-24-6.

Physicochemical Profiling & Analytical Characterization

To ensure the integrity of downstream API synthesis, rigorous characterization of the intermediate is required. The benzylic chloride is prone to hydrolysis if exposed to atmospheric moisture; hence, storage conditions must be strictly controlled to prevent degradation into the corresponding benzyl alcohol.

Table 1: Physicochemical and Analytical Profile of CAS 7252-24-6

| Property | Value | Analytical Method / Rationale |

| CAS Registry Number | 7252-24-6 | Standard chemical identifier[1]. |

| Molecular Formula | C | Confirmed via HRMS (ESI+)[1]. |

| Molecular Weight | 214.65 g/mol | Mass Spectrometry[1]. |

| Appearance | White to off-white solid | Visual Inspection. |

| Regiochemical Purity | >98% (5-isomer) | |

| Functional Stability | Moisture-sensitive | Store under inert gas (Ar/N |

Application in Drug Development

The primary utility of this compound lies in its role as a potent electrophilic alkylating agent. The benzylic carbon is highly susceptible to bimolecular nucleophilic substitution (S

Case Study in Cerebrovascular Agents: According to patent literature (e.g., WO2001066549A1 assigned to Kyorin Pharmaceutical), this compound is utilized as a critical intermediate in the synthesis of complex piperazine derivatives[2]. In these workflows, the secondary amine of a piperazine core attacks the benzylic position of CAS 7252-24-6, displacing the chloride ion to form a stable C-N bond[2]. These resulting piperazine derivatives exhibit potent vasodilating activity with high selectivity for cerebral blood vessels, making them highly valuable in treating cerebrovascular diseases and post-cerebrovascular conditions[2].

Fig 2. Workflow of utilizing CAS 7252-24-6 in API development via nucleophilic substitution.

Experimental Protocol: Bench-Scale Synthesis & Purification

Self-Validating Workflow for the Synthesis of CAS 7252-24-6

This protocol is designed to ensure high conversion while minimizing the formation of bis-chloromethylated byproducts or dimeric diphenylmethane derivatives.

Step 1: Reagent Preparation & Solvent Selection

-

Charge a dry, round-bottom flask with methyl 2-methoxybenzoate (1.0 eq) and paraformaldehyde (1.5 eq) in glacial acetic acid.

-

Causality: Acetic acid serves as a polar, protic solvent that effectively solubilizes the reactants and stabilizes the cationic intermediates without acting as a competing strong nucleophile.

Step 2: Lewis Acid Catalysis & Electrophile Generation

-

Add anhydrous ZnCl

(0.2 eq) to the suspension. -

Bubble dry HCl gas through the mixture at 40°C for 4-6 hours.

-

Causality: Maintaining the temperature strictly at 40°C provides sufficient kinetic energy for the electrophilic aromatic substitution while preventing the thermal degradation (or polymerization) of the benzylic chloride product.

Step 3: Reaction Monitoring (Self-Validation Check 1)

-

Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The product spot will appear lower in

than the starting material due to increased polarity, but UV activity (254 nm) is maintained. -

Action: Quench the reaction only when the starting material is <2% to avoid difficult chromatographic separations during downstream purification.

Step 4: Quenching and Phase Separation (Self-Validation Check 2)

-

Pour the reaction mixture into crushed ice water and extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with cold, saturated NaHCO

solution until the aqueous phase is pH ~7. -

Critical Causality: The NaHCO

wash must be cold and rapid. Prolonged exposure of the benzylic chloride to basic aqueous conditions will induce hydrolysis to the corresponding benzyl alcohol. Validating the pH ensures all acetic acid and HCl are neutralized before concentration.

Step 5: Drying and Purification

-

Dry the organic layer over anhydrous Na

SO -

Purify via recrystallization from heptane/ethyl acetate or a short-path silica gel plug to yield the pure methyl 5-chloromethyl-2-methoxybenzoate.

EHS (Environment, Health, and Safety) and Regulatory Compliance

Due to the presence of the highly reactive chloromethyl group, CAS 7252-24-6 is a potent alkylating agent. Alkylating agents are frequently flagged in corporate green procurement and restricted substance lists (such as those maintained by TDK and other global manufacturers) due to their potential genotoxicity, mutagenicity, and environmental risks[3].

-

Handling: Must be handled in a high-flow chemical fume hood or a Class II biological safety cabinet.

-

PPE: Double-gloving (nitrile over latex), lab coats, and splash goggles are mandatory to prevent dermal exposure.

-

Disposal: Must be segregated into halogenated organic waste streams. Do not mix with strong bases or oxidizing agents to prevent exothermic degradation.

References

- Kyorin Pharmaceutical Co., Ltd. "WO2001066549A1 - Intermediate compounds".

-

ChemSrc. "methyl 5-(chloromethyl)-2-methoxybenzoate". ChemSrc Database.[Link]

Sources

Methyl 2-methoxy-5-chloromethylbenzoate safety and hazards

An In-Depth Technical Guide on the Safety, Hazards, and Handling of Methyl 2-methoxy-5-chloromethylbenzoate

Executive Summary

This compound (CAS 7252-24-6) is a bifunctional organic intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including N-benzyldioxothiazolidinylmethyl-benzamide derivatives. While its structural architecture makes it a highly valuable synthetic building block, it also imparts severe toxicological hazards. As a highly activated benzylic chloride, this compound is a potent electrophile and alkylating agent. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic toxicology, environmental fate, and field-proven protocols for self-validating decontamination.

Physicochemical Profiling & Stability

Understanding the physical properties of this compound is the first step in predicting its behavior in both biological systems and laboratory environments. The data below is synthesized from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard .

| Property | Value | Source / Methodology |

| CAS Registry Number | 7252-24-6 | EPA CompTox |

| Molecular Formula | C₁₀H₁₁ClO₃ | EPA CompTox |

| Molecular Weight | 214.65 g/mol | Computed |

| Boiling Point | 280 – 290 °C | Experimental / Predicted |

| Density | 1.19 g/cm³ | Predicted |

| Flash Point | 131 °C | Predicted |

| LogKow (Octanol-Water) | 2.57 | Predicted |

| Vapor Pressure | 9.62 × 10⁻⁴ mmHg | Predicted |

| Water Solubility | 1.96 × 10⁻³ mol/L (~0.42 g/L) | Predicted |

| Soil Adsorption (Koc) | 89.1 L/kg | Predicted |

| Bioconcentration Factor (BCF) | 25.6 L/kg | Predicted |

| Biodegradation Half-Life | 5.13 days | Predicted |

Stability Insights: The compound's low vapor pressure (9.62 × 10⁻⁴ mmHg) suggests that it does not readily volatilize at room temperature. However, its LogKow of 2.57 indicates moderate lipophilicity, allowing it to easily permeate standard laboratory gloves and biological membranes if dissolved in organic solvents.

Mechanistic Toxicology: The Chemistry of Alkylation

The hazard profile of this compound is fundamentally driven by its structure. The molecule features a benzylic chloride positioned para to a strongly electron-donating methoxy group (Position 2).

Structure-Activity Relationship (SAR):

The para-methoxy group donates electron density into the aromatic ring via resonance (+R effect). During a substitution reaction, this resonance directly stabilizes the developing positive charge at the benzylic carbon, forming a highly stable quinone-methide-like transition state. Consequently, this compound undergoes bimolecular nucleophilic substitution (

This hyper-reactivity translates directly into severe biological hazards:

-

Lachrymatory Action & Sensory Irritation: The electrophilic benzylic carbon rapidly alkylates the cysteine thiols (-SH) of TRPA1 ion channels in the corneal and respiratory epithelia, triggering an intense pain and tearing response.

-

Genotoxicity: As a soft electrophile, it readily penetrates the nucleus and alkylates the N7 position of guanine in DNA. This depurination event leads to single-strand breaks and mutagenesis, classifying the compound as a suspected genotoxin and carcinogen.

Fig 1. Divergent pathways of benzylic alkylation: biological toxicity vs. chemical quenching.

Environmental Fate and Transport

If released into the environment, this compound exhibits specific transport behaviors dictated by its partition coefficients :

-

Soil Mobility: With a Soil Adsorption Coefficient (Koc) of 89.1 L/kg, the compound does not bind tightly to soil organic matter. It is highly mobile and poses a risk of leaching into groundwater before hydrolysis occurs.

-

Aquatic Toxicity & Bioaccumulation: Despite its ability to cross biological membranes (LogKow 2.57), its Bioconcentration Factor (BCF) is low (25.6 L/kg). This indicates that while it is acutely toxic to aquatic life due to its alkylating properties, it does not bioaccumulate up the trophic chain, as it is rapidly metabolized or hydrolyzed in vivo.

-

Degradation: The predicted biodegradation half-life is 5.13 days, primarily driven by aqueous hydrolysis of the benzylic chloride to the corresponding benzyl alcohol.

Self-Validating Decontamination Protocol

Standard laboratory cleaning with water or mild soap is fundamentally insufficient for benzylic chlorides due to their lipophilicity and mass-transfer limitations in aqueous environments. To safely neutralize spills or reaction vessel residues, one must employ a biphasic nucleophilic quenching strategy.

The Causality of the Protocol:

We utilize Sodium Thiosulfate (

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 100 g of Sodium Thiosulfate Pentahydrate in 800 mL of deionized water. Add 200 mL of Ethanol to create a 10% w/v co-solvent quenching solution.

-

Application: Flood the contaminated area or glassware with the quenching solution. Ensure a minimum 10:1 molar excess of thiosulfate to the estimated chemical residue.

-

Incubation: Allow the mixture to react for a minimum of 30 minutes under ambient conditions with gentle mechanical agitation.

-

Analytical Validation: Do not assume the hazard is neutralized. Spot the crude quench mixture on a Silica Gel TLC plate alongside a reference standard of the starting material. Elute with 80:20 Hexanes:Ethyl Acetate. Decontamination is analytically validated only when the starting material spot (

) is completely absent under UV (254 nm) visualization, leaving only baseline polar adducts. -

Disposal: Once validated, route the neutralized aqueous mixture to standard halogenated waste streams.

Fig 2. Step-by-step self-validating decontamination workflow for benzylic chloride spills.

Occupational Health & Engineering Controls

To mitigate the risks associated with handling this compound, strict adherence to the following engineering controls is mandatory:

-

Primary Containment: All manipulations (weighing, solvent addition, and transfer) must be conducted within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm). Due to its lachrymatory nature, benchtop handling is strictly prohibited.

-

Glove Permeation: Standard nitrile examination gloves offer limited breakthrough times against benzylic chlorides dissolved in organic solvents (e.g., DMF, DCM). When handling concentrated stock solutions, double-gloving with an inner heavy-duty elastomer (such as Butyl rubber or Silver Shield) is highly recommended.

-

Respiratory Protection: In the event of a fume hood failure or large-scale spill outside of containment, personnel must evacuate immediately. Re-entry requires a full-face respirator equipped with organic vapor (OV) cartridges, as the compound will rapidly incapacitate personnel via severe ocular and respiratory irritation.

References

The Emerging Therapeutic Potential of Methyl 2-methoxy-5-chloromethylbenzoate Derivatives: A Technical Guide

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. Methyl 2-methoxy-5-chloromethylbenzoate represents one such versatile starting material. Its substituted benzoic acid core, adorned with a reactive chloromethyl group and a methoxy moiety, provides a rich platform for the synthesis of a diverse array of derivatives with significant, yet underexplored, biological activities. This technical guide serves as a deep dive into the burgeoning field of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic promise. We will move beyond a simple recitation of facts to an integrated analysis of the science, grounded in mechanistic insights and practical, field-proven experimental methodologies.

I. The Core Moiety: Synthetic Versatility and Strategic Importance

This compound is a halogenated aromatic ester whose true value lies in its synthetic tractability.[1] The presence of three key functional groups – the methyl ester, the methoxy group, and the reactive chloromethyl group – on a benzene ring creates a molecule primed for diverse chemical transformations.

The chloromethyl group, in particular, serves as a powerful electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and heterocyclic systems, each capable of imparting unique physicochemical and biological properties to the resulting derivative. This synthetic accessibility is a critical factor in its emergence as a valuable starting material in medicinal chemistry.

One of the most well-documented applications of this scaffold is in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a key intermediate in the production of the antipsychotic drug sulpiride.[2][3] This established pathway underscores the industrial relevance and the foundational importance of the parent molecule in generating clinically significant pharmaceuticals.

II. Anticancer Activity: Targeting the Machinery of Malignancy

While direct studies on the anticancer properties of this compound are nascent, extensive research into structurally related benzofuran, benzothiazole, and substituted benzoic acid derivatives provides compelling evidence for the potential of this scaffold in oncology.

A. Benzofuran and Benzothiazole Derivatives: Potent Cytotoxicity

The fusion of a benzene ring with a five-membered heterocyclic ring, as seen in benzofurans and benzothiazoles, is a recurring motif in potent anticancer agents.[4][5][6][7][8] Derivatives of benzofuran-2-carboxylic acid and 2-substituted benzothiazoles have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[4][8]

For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[4] One derivative, compound 12b , exhibited excellent activity against the A549 cell line with an IC50 value of 0.858 µM, while compound 10d showed good activity against the MCF-7 cell line with an IC50 value of 2.07 µM.[9] Mechanistic studies revealed that these compounds induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[4]

Similarly, various 2-substituted benzothiazole derivatives have shown promising anticancer activity.[8] The synthetic strategy often involves the condensation of a substituted benzoic acid with 2-aminothiophenol, highlighting a potential synthetic route from this compound derivatives.[8]

B. 2,5-Substituted Benzoic Acid Derivatives as Apoptosis Inducers

Research into 2,5-substituted benzoic acid derivatives has identified them as potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[10][11] These proteins are often overexpressed in cancer cells, promoting their survival and resistance to therapy.[10][11] By inhibiting these proteins, small molecules can restore the natural process of apoptosis. A designed 2,5-substituted benzoic acid scaffold was shown to bind to both Mcl-1 and Bfl-1 with Ki values of 100 nM, demonstrating on-target cellular activity in lymphoma cell lines.[10][11] The structural similarity of this scaffold to derivatives of this compound suggests a promising avenue for the development of novel apoptosis-inducing agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard initial screening tool for potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the logarithm of the compound concentration.

Visualizing the Apoptotic Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by derivatives of this compound.

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[12][13] Heterocyclic compounds, particularly those containing sulfur and nitrogen, have long been a fertile ground for the discovery of new antimicrobial drugs. Derivatives of benzothiazole, which can be synthesized from benzoic acid precursors, are a prime example.[2][12][13][14]

A. Benzothiazole Derivatives: Broad-Spectrum Potential

Benzothiazole derivatives have demonstrated a wide range of biological activities, including significant antimicrobial properties.[2][12][13] Their mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase, which are crucial for DNA replication and folate synthesis, respectively.[2][12][14]

Studies have shown that benzothiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.[13][14] For example, certain benzothiazole-isatin hybrids have shown excellent antibacterial activity against E. coli and P. aeruginosa, with MIC values as low as 3.1 µg/mL and 6.2 µg/mL, respectively.[12] Additionally, some derivatives have exhibited potent activity against S. aureus and B. subtilis.[14]

B. 5-Chlorobenzoic Acid Scaffolds in Antimicrobial Agents

The presence of a chlorine atom on the benzoic acid ring can significantly influence antimicrobial activity. A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro activity against a range of bacteria and mycobacteria.[15] One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 15.62 to 31.25 µmol/L.[15] This highlights the potential for incorporating the 5-chloro substitution pattern of the parent molecule into novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Salicylic acid and its derivatives are among the oldest and most widely used anti-inflammatory agents.[16][17] The structural relationship between this compound and salicylic acid suggests that its derivatives could also possess significant anti-inflammatory properties.

A. Salicylic Acid Derivatives and COX Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin (acetylsalicylic acid), is the inhibition of cyclooxygenase (COX) enzymes.[16][17][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[16][19]

The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[16] The synthesis of novel benzamide derivatives has been explored as a strategy to develop safer NSAIDs.[19][20][21] For example, Parsalmide, a substituted benzamide, has been shown to inhibit both COX-1 and COX-2 and possesses anti-inflammatory activity without causing gastric damage.[19][20]

B. Beyond COX: Targeting Inflammatory Signaling

Salicylates also exert their anti-inflammatory effects through COX-independent mechanisms, such as the inhibition of transcription factors like NF-κB.[17][22] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[22] By suppressing NF-κB activity, salicylates can broadly dampen the inflammatory cascade.[17][22] This dual mechanism of action, targeting both enzymatic activity and gene expression, makes this class of compounds particularly attractive for the development of new anti-inflammatory therapies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test derivatives orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

V. Future Perspectives and Conclusion

The journey from a simple, synthetically accessible molecule to a clinically effective therapeutic is long and arduous. However, the evidence presented in this guide strongly suggests that derivatives of this compound represent a promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The versatility of its core structure allows for the creation of large and diverse chemical libraries, increasing the probability of identifying lead compounds with high potency and selectivity.

Future research should focus on several key areas:

-

Systematic Derivatization: The synthesis and screening of a broad range of derivatives with diverse functional groups and heterocyclic moieties will be crucial to fully explore the structure-activity relationships of this scaffold.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds will be essential for their optimization and further development.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

-

Mishra, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

-

Al-Ostoot, F. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid | Request PDF. ResearchGate. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science. [Link]

-

El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

-

PubMed. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

-

Pharmacy Education. (n.d.). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education. [Link]

-

Bentham Science. (2007). Salicylates and their Spectrum of Activity. Bentham Science. [Link]

-

Acta facultatis medicae Naissensis. (n.d.). The Beneficial Biological Properties of Salicylic Acid. Acta facultatis medicae Naissensis. [Link]

-

Ali, A., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. PMC. [Link]

-

PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

-

RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

-

Bentham Science. (n.d.). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Bentham Science. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage | Request PDF. ResearchGate. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

TSI Journals. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. [Link]

-

Scilit. (n.d.). Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. Scilit. [Link]

-

Bentham Science Publishers. (n.d.). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Bentham Science Publishers. [Link]

-

Lee, T., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. PMC. [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

PubMed. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 5-Chloro-2-Iodobenzoate: A Gateway to Novel Drug Discovery and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Google Patents. (n.d.). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.

Sources

- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 17. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 19. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

- 22. benthamdirect.com [benthamdirect.com]

The Unseen Workhorse: A Technical Guide to Methyl 2-methoxy-5-chloromethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and pharmaceutical development, some molecules, though not headline-grabbing final products, are the silent workhorses that enable the creation of vital medicines. Methyl 2-methoxy-5-chloromethylbenzoate is one such compound. This technical guide delves into the core of this important chemical intermediate, offering insights into its synthesis, properties, and pivotal role in the development of new chemical entities. While a detailed historical account of its specific "discovery" is not prominent in scientific literature, its value is evident through its application in synthetic chemistry.

Chemical Identity and Properties

This compound, with the CAS number 7252-24-6, is a substituted aromatic ester.[1][2] Its structure features a benzene ring with a methoxy group and a methyl ester group in positions 2 and 1, respectively, and a chloromethyl group at position 5. This combination of functional groups makes it a versatile reagent in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C10H11ClO3 | EPA[1] |

| Average Mass | 214.65 g/mol | EPA[1] |

| Monoisotopic Mass | 214.039672 g/mol | EPA[1] |

| Synonyms | Benzoic acid, 5-(chloromethyl)-2-methoxy-, methyl ester; Methyl 5-(chloromethyl)-2-methoxybenzoate | EPA[2] |

The presence of the reactive chloromethyl group alongside the ester and methoxy functionalities allows for a range of chemical transformations, making it a valuable building block for more complex molecules.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Chloromethylation of 2-Methoxybenzoic Acid

The first step involves the introduction of a chloromethyl group onto the benzene ring of 2-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while the ortho position is sterically hindered by the adjacent carboxylic acid group, the para position is activated, making the chloromethylation at position 5 favorable.

-

Protocol:

-

In a well-ventilated fume hood, dissolve 2-methoxybenzoic acid in a suitable inert solvent such as a mixture of acetic acid and hydrochloric acid.

-

Add paraformaldehyde or an aqueous solution of formaldehyde to the mixture.

-

Saturate the solution with hydrogen chloride gas while maintaining the temperature between 50-60°C.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is cooled, and the product, 5-(chloromethyl)-2-methoxybenzoic acid, is isolated by filtration or extraction.

-

Causality Behind Experimental Choices:

-

The use of formaldehyde and hydrogen chloride in situ generates the electrophilic species required for the chloromethylation reaction.

-

The temperature is controlled to ensure a reasonable reaction rate without promoting side reactions.

Step 2: Fischer Esterification

The second step is the esterification of the carboxylic acid group of 5-(chloromethyl)-2-methoxybenzoic acid to yield the final product.

-

Protocol:

-

Suspend or dissolve 5-(chloromethyl)-2-methoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain this compound.

-

Causality Behind Experimental Choices:

-

The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side.

-

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Applications in Drug Discovery and Development

While direct applications of this compound are not extensively documented, its structural motifs are present in a variety of pharmacologically active molecules. Its primary role is as a key intermediate in the synthesis of more complex compounds.[6] The methoxy group, for instance, is a prevalent substituent in many natural product-derived and synthetic drugs, influencing their binding to biological targets, physicochemical properties, and metabolic stability.[7]

The true value of this compound lies in its bifunctionality. The chloromethyl group is a versatile handle for introducing a variety of other functional groups through nucleophilic substitution reactions. This allows for the construction of diverse molecular scaffolds.

For example, the related compound, Methyl 5-chloro-2-methoxybenzoate, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[6] It is also used in the development of agrochemicals like herbicides and fungicides.[6]

Furthermore, the structural analog, Methyl 2-methoxy-5-sulfamoylbenzoate, is a crucial intermediate in the synthesis of the antipsychotic drug Sulpiride.[5][8][9] The synthesis of this analog often starts from precursors that are structurally similar to this compound, highlighting the importance of this class of compounds in medicinal chemistry.

Caption: The role of this compound as a versatile intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is limited, its structure suggests potential hazards. The chloromethyl group makes it a potential alkylating agent, which warrants careful handling to avoid exposure.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for this compound before use to obtain comprehensive safety and handling information.

Conclusion

This compound represents a class of unassuming yet vital molecules in the landscape of chemical synthesis. While it may not be a final drug product, its role as a versatile intermediate is indispensable for the creation of a wide array of more complex and pharmacologically significant compounds. Understanding its synthesis, properties, and potential applications provides researchers and drug development professionals with a valuable tool in their quest to design and create the medicines of tomorrow.

References

- BenchChem. A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Accessed February 2024.

- Vertex AI Search. Methyl 5-Chloro-2-Methoxybenzoate: A Versatile Research Compound. Accessed February 2024.

- Google Patents. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid. Accessed February 2024.

- Semantic Scholar.

- PubChem. Methyl 2-[chloro(methoxy)

- Google Patents.

- PubChem.

- Patsnap.

- Google Patents.

- EPA. This compound - Chemical Details. Accessed February 2024.

- EPA.

- ExSyn Corp.

- FooDB.

- ChemicalBook. Bromoacetaldehyde dimethyl acetal synthesis. Accessed February 2024.

- PubMed. The role of the methoxy group in approved drugs. Accessed February 2024.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Seminole State College Virtual Tour [sscok.edu]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Nomenclature, Reactivity, and Analytical Validation of Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6): A Technical Guide for Drug Development

Executive Summary

In pharmaceutical development, the precise identification and handling of chemical intermediates dictate the success, safety, and regulatory compliance of Active Pharmaceutical Ingredient (API) synthesis. Methyl 2-methoxy-5-chloromethylbenzoate (CAS 7252-24-6) is a highly reactive, multi-functional benzyl chloride derivative. As a Senior Application Scientist, I have observed that discrepancies in chemical nomenclature across global supply chains frequently lead to procurement errors and regulatory delays. This whitepaper synthesizes the synonym landscape, structural reactivity, and self-validating analytical protocols required to handle this critical intermediate effectively.

Chemical Identity & Synonym Profiling

A single molecule is often tracked under disparate names depending on the departmental context—be it regulatory filing, synthetic design, or commercial procurement. According to the US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, standardizing the nomenclature is essential for cross-referencing toxicological databases [1].

Table 1 summarizes the recognized synonyms for CAS 7252-24-6 and their specific operational contexts.

Table 1: Synonym Landscape for CAS 7252-24-6

| Chemical Synonym / Identifier | Context / Nomenclature Standard | Relevance in Drug Development |

| This compound | Common / Working Name | Industry standard for daily laboratory communication and raw material procurement. |

| Methyl 5-(chloromethyl)-2-methoxybenzoate | IUPAC Preferred Name | Mandated for regulatory filings (IND/NDA) and precise structural documentation. |

| Benzoic acid, 5-(chloromethyl)-2-methoxy-, methyl ester | CAS Index Name | Essential for comprehensive prior-art patent searches and literature reviews [1]. |

| Eluxadoline Intermediate 3 | Commercial / Project-Specific | Directly links the intermediate to the supply chain of the IBS-D therapeutic Eluxadoline [3]. |

| CAS RN: 7252-24-6 | Unique Global Identifier | Eliminates ambiguity across global supply chains and language barriers. |

Structural Significance & Environmental Fate

The utility of this compound stems from its orthogonal reactivity. The molecule possesses three distinct functional domains: an electron-donating methoxy group, a protecting/directing methyl ester, and a highly electrophilic chloromethyl group.

Fig 1: Logical relationship of functional group reactivity in CAS 7252-24-6.

Beyond synthetic utility, understanding the environmental fate of intermediates is a prerequisite for scaling up manufacturing. Table 2 outlines the quantitative environmental data for this compound [2].

Table 2: Quantitative Environmental Fate Data for CAS 7252-24-6

| Property | Value | Unit | Significance in Process Development |

| Bioconcentration Factor | 25.6 | L/kg | Low risk of bioaccumulation in aquatic models; favorable for wastewater profiling. |

| Biodegradation Half-Life | 5.13 | days | Rapid environmental degradation limits long-term ecological toxicity. |

| Soil Adsorption Coeff. (Koc) | 89.1 | L/kg | High mobility in soil; dictates strict containment and spill-response protocols. |

Experimental Protocol: Analytical Verification Workflow

Causality & Expert Insight

The most common point of failure in the quality control of benzyl chlorides is solvolysis . The C5-chloromethyl moiety is highly susceptible to nucleophilic attack. If a quality control analyst prepares the sample in a protic solvent like methanol or ethanol, the compound will rapidly degrade into a methoxymethyl or ethoxymethyl ether derivative. This artificially lowers the apparent purity of the standard and leads to false batch rejections. Therefore, anhydrous acetonitrile (MeCN) is strictly mandated as the diluent.

Step-by-Step Methodology: HPLC Purity Analysis

This protocol is designed as a self-validating system . By incorporating photodiode array (PDA) peak purity checks and blank injections, the system inherently proves the absence of co-elution and solvent-induced degradation.

Step 1: Sample Preparation

-

Accurately weigh 10.0 mg of this compound standard.

-

Dissolve immediately in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1.0 mg/mL stock solution. Critical: Do not use Methanol.

-

Sonicate for 2 minutes at room temperature to ensure complete dissolution.

Step 2: Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (The acidic buffer suppresses ester hydrolysis during the run).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B.

-

Flow Rate: 1.0 mL/min.

Step 3: Detection & Self-Validation

-

UV Detection: Set PDA detector to 254 nm (optimal for the substituted aromatic ring).

-

System Suitability (Validation): Inject a blank (anhydrous MeCN) prior to the sample. The baseline must be free of ghost peaks.

-

Peak Purity: Analyze the target analyte peak (expected Retention Time ~8-10 mins). The PDA software must report a peak purity match angle lower than the threshold angle, confirming no degradation products are co-eluting.

Fig 2: Analytical verification workflow for this compound.

References

-

US Environmental Protection Agency (EPA). "this compound Synonyms - CompTox Chemicals Dashboard." EPA.gov. Available at:[Link]

-

US Environmental Protection Agency (EPA). "this compound Env. Fate/Transport - CompTox Chemicals Dashboard." EPA.gov. Available at:[Link]

-

Chemsrc. "Methyl 5-(chloromethyl)-2-methoxybenzoate | CAS#:7252-24-6." Chemsrc Chemical Database. Available at:[Link]

Methyl 2-methoxy-5-chloromethylbenzoate molecular structure and formula

An In-Depth Technical Guide to Methyl 2-methoxy-5-chloromethylbenzoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs. This document will delve into its molecular structure, chemical formula, and physicochemical properties. Furthermore, it will explore its synthesis, common reactions, and essential safety and handling protocols. A clear distinction from its isomer, Methyl 5-chloro-2-methoxybenzoate, will also be provided to mitigate potential confusion in research and development.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (CAS No. 7252-24-6) is a substituted aromatic carboxylic acid ester. Its strategic functionalization, featuring a methoxy group, a chloromethyl group, and a methyl ester on a benzene ring, makes it a highly valuable precursor in multi-step organic syntheses. The reactivity of the chloromethyl group, in particular, allows for the introduction of various nucleophiles, paving the way for the construction of complex molecular architectures. Its primary application lies in the pharmaceutical industry, where it serves as a crucial intermediate in the production of antipsychotic medications like sulpiride and levosulpiride.[1][2]

Molecular Structure and Chemical Formula

A thorough understanding of the molecular structure is paramount for predicting reactivity and designing synthetic pathways.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₀H₁₁ClO₃ .[3][4] Its molecular weight is approximately 214.65 g/mol .[3][4]

Structural Representation

The structure of this compound is characterized by a benzene ring with the following substituents:

-

A methoxy group (-OCH₃) at position 2.

-

A methyl ester group (-COOCH₃) attached to the benzene ring at position 1.

-

A chloromethyl group (-CH₂Cl) at position 5.

IUPAC Name: methyl 2-methoxy-5-(chloromethyl)benzoate.[5]

Synonyms:

-

Benzoic acid, 5-(chloromethyl)-2-methoxy-, methyl ester[5]

-

Methyl 5-(chloromethyl)-2-methoxybenzoate[5]

Molecular Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in reactions.

| Property | Value | Source |

| CAS Number | 7252-24-6 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [3][4] |

| Molecular Weight | 214.65 g/mol | [3][4] |

| Appearance | Solid | [7] |

Distinguishing from Isomers: A Note of Caution

It is imperative to distinguish this compound from its isomer, Methyl 5-chloro-2-methoxybenzoate (CAS No. 33924-48-0) . While both are derivatives of benzoic acid, their structures and, consequently, their reactivity and applications differ significantly.

| Feature | This compound | Methyl 5-chloro-2-methoxybenzoate |

| CAS Number | 7252-24-6 | 33924-48-0[7][8] |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₉H₉ClO₃[7][8][9] |

| Molecular Weight | 214.65 g/mol | 200.62 g/mol [7][8][9] |

| Key Structural Difference | Contains a chloromethyl (-CH₂Cl) group | Contains a chloro (-Cl) group directly attached to the benzene ring |

| Primary Reactivity Site | Benzylic carbon of the chloromethyl group | Aromatic ring (electrophilic substitution) |

The presence of the chloromethyl group in the target compound makes the benzylic carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions, which is a cornerstone of its synthetic utility.[10]

Synthesis and Reactivity

This compound is a synthetic intermediate and its preparation is a key step in the overall synthesis of more complex molecules.

Synthetic Pathway

A common synthetic route to Methyl 2-methoxy-5-sulfamoyl benzoate, an important derivative, starts from 2-methoxy-5-chloromethyl benzoate. This suggests that the title compound is a precursor in this pathway.[2] The synthesis involves reacting 2-methoxy-5-chloromethyl benzoate with sodium aminosulfinate in the presence of a catalyst.[2]

Reaction Scheme:

Caption: Synthesis of a sulfamoyl derivative from this compound.

This reaction highlights the utility of the chloromethyl group as a leaving group in nucleophilic substitution reactions.

Key Reactions

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the adjacent chlorine atom and the stability of the resulting benzylic carbocation intermediate (in the case of an Sₙ1 mechanism) or transition state (in an Sₙ2 mechanism) facilitate this process.[10]

Common nucleophiles that can react with the chloromethyl group include:

-

Cyanides (e.g., KCN)[10]

-

Amines

-

Thiolates

-

Alkoxides

These reactions allow for the extension of the carbon chain or the introduction of new functional groups, which is essential for building the complex scaffolds of active pharmaceutical ingredients.

Applications in Drug Development

As previously mentioned, this compound is a pivotal intermediate in the synthesis of antipsychotic drugs.[2] Its structure forms a significant portion of the final drug molecule. The ability to readily modify the chloromethyl group allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Safety and Handling

Given its reactive nature, proper safety precautions are essential when handling this compound.

Hazard Identification

While specific GHS classifications for this compound are not consistently available across all databases, related compounds with chloromethyl groups are often classified as:

-

Skin irritants/corrosives

-

Eye irritants/damaging

-

Harmful if swallowed or inhaled

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date hazard information.[11][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

-